molecular formula C9H11IO B8704545 1-Ethoxy-4-iodo-2-methylbenzene

1-Ethoxy-4-iodo-2-methylbenzene

Cat. No.: B8704545
M. Wt: 262.09 g/mol
InChI Key: WQXIUVVXDKPQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-4-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an ethoxy group (-OCH2CH3) and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxytoluene. This process typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2-ethoxy-5-iodotoluene may involve similar iodination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-iodo-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted toluenes, depending on the nucleophile used.

    Coupling Reactions: The major products are biaryl compounds or styrenes, depending on the coupling partner.

    Oxidation: Products include ethoxybenzaldehyde or ethoxybenzoic acid.

Scientific Research Applications

1-Ethoxy-4-iodo-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-iodotoluene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactionsThe ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-iodotoluene: Similar structure but with the iodine atom at the 4-position.

    2-Methoxy-5-iodotoluene: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.

    2-Ethoxy-5-bromotoluene: Similar structure but with a bromine atom instead of iodine.

Uniqueness

1-Ethoxy-4-iodo-2-methylbenzene is unique due to the combination of the ethoxy group and iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution. Additionally, the iodine atom’s larger size and better leaving group ability compared to bromine or chlorine make it particularly useful in coupling reactions .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

1-ethoxy-4-iodo-2-methylbenzene

InChI

InChI=1S/C9H11IO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3

InChI Key

WQXIUVVXDKPQMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)I)C

Origin of Product

United States

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